

An In-depth Technical Guide to AST5902 Mesylate: A Potent EGFR Inhibitor

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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B15612647

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902, primarily available and studied as its trimesylate salt, is a significant metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of AST5902, with a focus on its role as a potent antineoplastic agent. It is intended to serve as a technical resource for researchers and professionals involved in oncology drug discovery and development. While the term "**AST5902 mesylate**" is used, the preponderance of available scientific literature and supplier information refers to the "trimesylate" salt form. This guide will therefore focus on the well-characterized AST5902 trimesylate.

Chemical Structure and Properties

AST5902 is the N-desmethyl metabolite of Alflutinib, meaning it is structurally similar to its parent compound. The key chemical and physical properties of AST5902 trimesylate are summarized in the table below. This information is critical for its handling, formulation, and interpretation of experimental results.

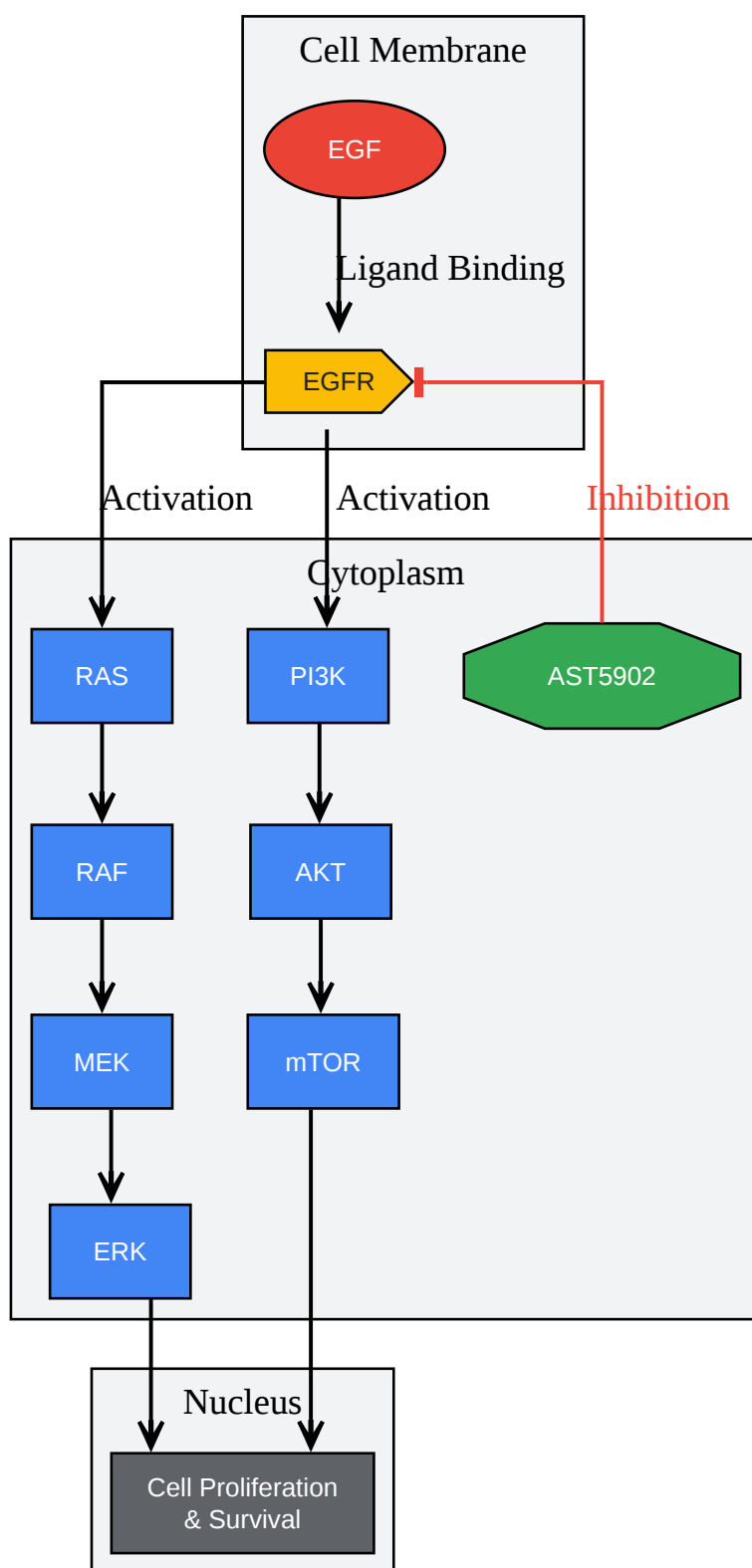
Property	Value	Reference
Chemical Name	N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid)	[3]
Molecular Formula	C30H41F3N8O11S3	[3][4]
Molecular Weight	842.88 g/mol	[2][3]
CAS Number	2929417-90-1	[3][4]
SMILES	<chem>CNCCN(C)C1=NC(OCC(F)(F)F)=C(C=C1NC(=O)C=C)NC1N=CC=C(N=1)C1=CN(C)C2=CC=CC=C21.CS(O)(=O)=O.CS(O)(=O)=O.CS(O)(=O)=O</chem>	[3]
InChIKey	KRCDPFVVSHJNOV-UHFFFAOYSA-N	[3]
Solubility	DMSO: 50 mg/mL (59.32 mM)	[2][3]
Water: 100 mg/mL	[2]	
Ethanol: Insoluble	[2]	
Storage	Store at -20°C	[4]

Mechanism of Action: Targeting the EGFR Signaling Pathway

AST5902 functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in the signaling pathways that drive the growth and proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC). EGFR is a receptor tyrosine kinase that,

upon activation by its ligands (like EGF), initiates a cascade of downstream signaling events. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division.

The primary signaling pathways downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis. AST5902, like its parent compound Afatinib, is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and inhibiting cancer cell growth.



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Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of AST5902.

In Vitro Potency

The anti-cancer activity of AST5902 has been demonstrated in preclinical studies. A key measure of its potency is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

Cell Line	EGFR Mutation Status	Alflutinib IC ₅₀ (nM)	AST5902 IC ₅₀ (nM)
H1975	L858R/T790M	10.3 ± 2.7	17.5 ± 0.1

Experimental Protocols

Determination of IC₅₀ in H1975 Cells

The following protocol provides a general framework for determining the IC₅₀ value of AST5902 in the H1975 non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations. This assay is crucial for assessing the compound's potency against resistant forms of EGFR.

1. Cell Culture and Seeding:

- Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed the cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

- Prepare a stock solution of AST5902 trimesylate in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells

is consistent and non-toxic (typically $\leq 0.1\%$).

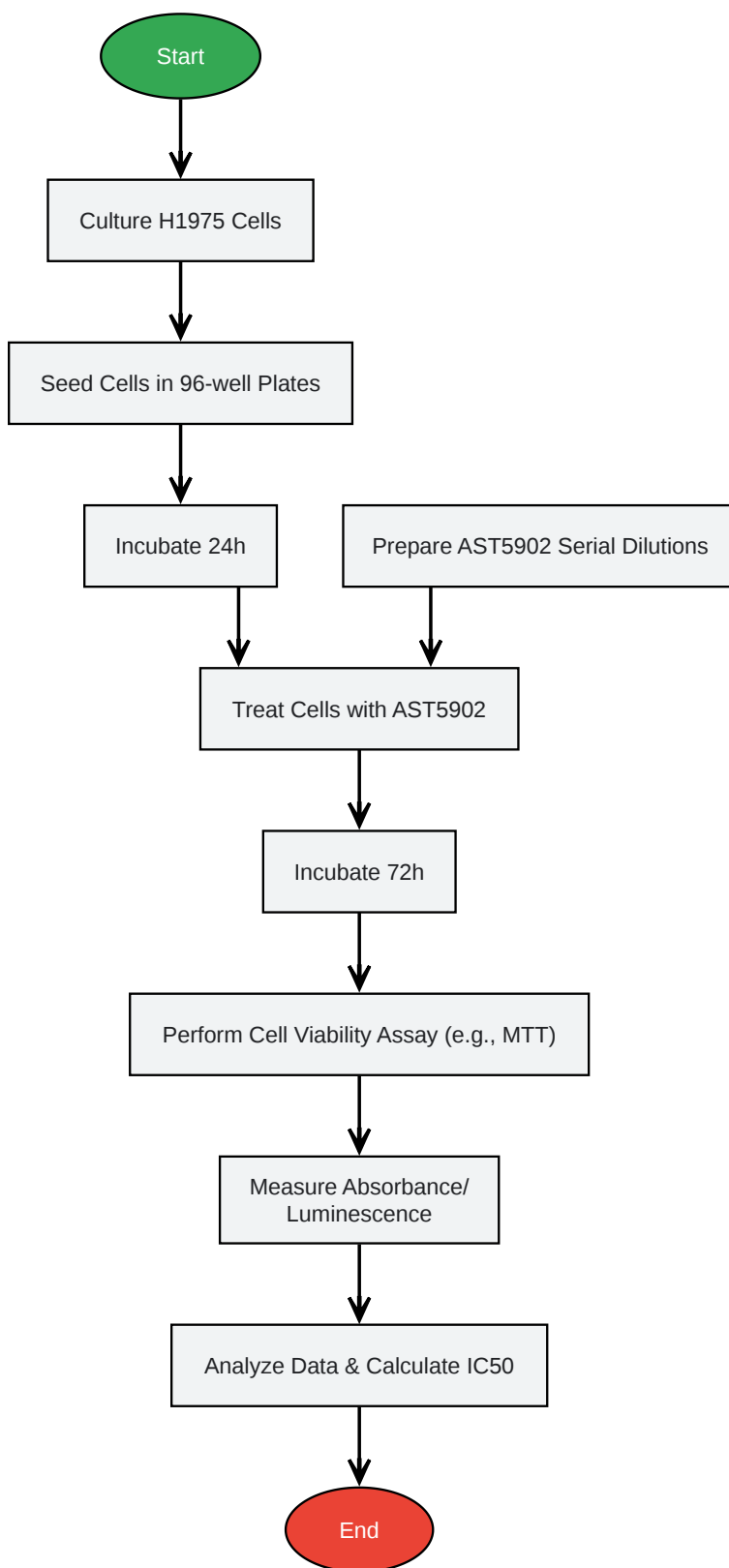
- Remove the medium from the wells and add 100 μL of the medium containing the various concentrations of AST5902. Include wells with medium and DMSO only as a vehicle control.
- Incubate the plates for 72 hours.

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

- After the incubation period, assess cell viability. For an MTT assay:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 490 nm using a microplate reader.
- For a CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of viability against the logarithm of the AST5902 concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.



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